1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
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Overview
Description
1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one is a heterocyclic compound with a unique structure that combines a thieno[2,3-b]pyridine core with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a debrominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, debrominated compounds, and various substituted thieno[2,3-b]pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridine: Lacks the ethanone group but shares the thieno[2,3-b]pyridine core.
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)propan-1-one: Similar structure with a propanone group instead of ethanone.
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine: Contains a chloro group instead of a bromo group.
Uniqueness
1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one is unique due to the presence of both the bromo and ethanone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2OS |
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Molecular Weight |
299.19 g/mol |
IUPAC Name |
1-(3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrN2OS/c1-4-7-9(13)10(6(3)15)16-11(7)14-5(2)8(4)12/h13H2,1-3H3 |
InChI Key |
SSIGDMWRFFZHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Br)C)C(=O)C)N |
Origin of Product |
United States |
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